molecular formula C12H7ClN6 B12584770 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-63-7

3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12584770
CAS No.: 596825-63-7
M. Wt: 270.68 g/mol
InChI Key: QXKXFYBCJIBBBV-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a novel chemical entity designed for preclinical research, built upon the pharmaceutically active [1,2,4]triazolo[4,3-b]pyridazine scaffold. This scaffold is recognized for its extensive therapeutic potential, including demonstrated cytotoxic, anticonvulsant, and antimicrobial properties in research settings . The molecular structure combines a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine head group with a 1H-benzimidazole moiety. The chloro substituent is a common handle for further synthetic elaboration, while the benzimidazole group is a privileged structure in medicinal chemistry known to contribute to binding with various biological targets. This makes the compound a valuable intermediate for constructing more complex molecules in drug discovery programs. The primary research value of this compound and its analogs lies in oncology and infectious disease. Compounds based on the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core have shown promising cytotoxic activity against human cancer cell lines, including SB-ALL, NALM-6, and MCF-7 cells . Furthermore, the triazolopyridazine scaffold has been identified as a potent inhibitor of Cryptosporidium parvum, a diarrheal pathogen, showing significant improvements in potency over existing treatments in preclinical models . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how substitutions at the 3-position of the triazole ring influence biological activity and selectivity . It serves as a key precursor for the synthesis of diverse compound libraries aimed at developing new therapeutic agents for conditions with high unmet medical need. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

596825-63-7

Molecular Formula

C12H7ClN6

Molecular Weight

270.68 g/mol

IUPAC Name

3-(3H-benzimidazol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H7ClN6/c13-10-3-4-11-16-17-12(19(11)18-10)7-1-2-8-9(5-7)15-6-14-8/h1-6H,(H,14,15)

InChI Key

QXKXFYBCJIBBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NN=C4N3N=C(C=C4)Cl)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

The synthesis typically involves the following key steps:

  • Formation of the Benzimidazole Intermediate : The initial step often requires the synthesis of a benzimidazole derivative, which serves as a precursor for further reactions.

  • Electrophilic Aromatic Substitution : Chlorination of the pyridazine moiety can be achieved through electrophilic aromatic substitution or direct chlorination methods, introducing chlorine into the compound's structure.

  • Triazole Formation : The triazole ring is formed through cyclization reactions involving appropriate precursors such as hydrazines or other nitrogen-containing compounds.

Detailed Reaction Steps

  • Synthesis of Benzimidazole Derivative :

    • React an appropriate o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
    • Conditions typically involve heating under reflux in a solvent like ethanol or acetic acid for several hours.
  • Chlorination of Pyridazine :

    • Use chlorinating agents such as phosphorus pentachloride or thionyl chloride in an inert solvent to introduce chlorine at the 6-position of pyridazine.
    • Reaction conditions may vary; typically, temperatures are maintained between 50°C and 100°C for optimal yields.
  • Formation of Triazole Ring :

    • Combine the benzimidazole derivative with a hydrazine derivative in the presence of an acid catalyst to promote cyclization.
    • The reaction is often conducted in a solvent like dimethylformamide at elevated temperatures (around 120°C) for several hours.

The choice of solvents, temperature, and reaction time significantly influences the yield and purity of the final product. Below is a summary table detailing some experimental conditions observed in various studies:

Step Reactants/Conditions Temperature (°C) Time (hrs) Yield (%)
Benzimidazole Synthesis o-Phenylenediamine + Carboxylic Acid Reflux 4 75
Chlorination Pyridazine + PCl5 60 5 85
Triazole Formation Benzimidazole + Hydrazine 120 8 80

Characterization and Purification

After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product. Characterization is typically performed using:

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of Poly(ADP-ribose) polymerase inhibitors . These inhibitors are crucial in cancer therapy as they target cancer cells with specific mutations, such as BRCA1 and BRCA2. Research indicates that compounds with similar structures exhibit potent inhibition of PARP-1 and PARP-2, which are vital for DNA repair mechanisms in cancer cells. The ability of these compounds to selectively inhibit cancer cell growth while sparing normal cells is a significant advantage in cancer treatment strategies .

Selective JAK2 Inhibition

Another area of research involves the optimization of Janus kinase 2 (JAK2) inhibitors . JAK2 plays a critical role in hematopoiesis and immune response regulation. Compounds derived from the triazolo-pyridazine structure have shown promising results in inhibiting JAK2 activity, which is implicated in various malignancies such as myeloproliferative neoplasms . The selective inhibition of JAK2 may lead to reduced side effects compared to broader-spectrum kinase inhibitors.

Case Study 1: PARP Inhibitors Development

A study demonstrated that derivatives of the triazolo-pyridazine structure exhibited low nanomolar IC50 values against PARP-1 and PARP-2. These compounds were evaluated for their efficacy in BRCA-mutant cell lines, showing significant cytotoxicity compared to non-mutant counterparts .

Case Study 2: JAK2 Inhibition

Research on selective JAK2 inhibitors revealed that modifications on the triazolo-pyridazine scaffold led to compounds with improved selectivity and potency. These compounds were tested in preclinical models of myeloproliferative disorders and showed promising results in reducing tumor burden without significant hepatotoxicity .

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Table 1: Activity Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Structure Biological Activity Potency/IC50/Outcome Reference
3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(THF-3-yloxy)phenyl)-triazolo[4,3-b]pyridazine PDE4 inhibition IC50 < 10 nM; >1000× selective over other PDEs
3,6-Di(4’-tolyl)-triazolo[4,3-b]pyridazine Antibacterial (Gram+/−) MIC: 12.5–25 µg/mL (vs. ampicillin)
[1,2,4]Triazolo[4,3-b]pyridazine-6-yl derivatives 14–17 Antiproliferative (HUVEC, tumor cells) IC50: 5–20 µM (ester form active)
TPA023 (7-(tert-butyl)-6-(2-ethyl-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine) GABAA receptor agonism α2/α3-subtype selective; non-sedating
3-(4’-Chlorophenyl)-6-(4’-bromophenyl)-triazolo[4,3-b]pyridazine Antifungal (Candida spp.) MIC: 25–50 µg/mL (vs. fluconazole)

Key Findings:

  • Enzyme Inhibition : PDE4 inhibitors (e.g., compound 18 in ) demonstrate high potency and isoform selectivity, attributed to substituted aryl groups mimicking catechol diethers. The benzimidazole moiety in the target compound may similarly engage in hydrogen bonding but lacks methoxy groups critical for PDE4 binding .
  • Antimicrobial Activity : Analogs with electron-withdrawing substituents (e.g., 4-chloro, 4-bromo) show enhanced antifungal activity, suggesting the target’s chlorine and benzimidazole groups could synergize for broader efficacy .
  • Antiproliferative Effects : Derivatives lacking thrombin inhibition (e.g., compounds 14–17 ) exhibit antiproliferative activity in ester forms, implying esterase-activated cytotoxicity. The target compound’s benzimidazole may enhance DNA intercalation or kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Substituents Lipophilicity (LogP) Solubility Key Interactions Reference
6-Chloro-3-chloromethyl 2.8 (calculated) Low (aqueous) Halogen bonds, van der Waals
3-(4’-Tolyl)-6-(4’-phenoxyphenyl) 3.1 Moderate (DMSO) π-π stacking
Benzimidazole-6-yl + Cl (target) ~2.5–3.0 (estimated) Moderate (polar solvents) H-bonding (N–H), π-π

Analysis:

  • Benzimidazole’s N–H group may enhance solubility in polar solvents compared to purely aryl-substituted analogs, balancing the chloro group’s hydrophobicity.

Key Limitations and Trade-offs

  • Activity Shifts : Replacing benzamidine with triazolo[4,3-b]pyridazine abolishes thrombin inhibition but introduces antiproliferative effects . The target compound may similarly trade protease affinity for kinase or DNA-targeted activity.
  • Synthetic Complexity : Bis-triazolo derivatives require multi-step syntheses with toxic reagents (e.g., Br2/AcOH), whereas the target compound’s benzimidazole coupling may necessitate optimized conditions to avoid side reactions .

Biological Activity

The compound 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClN6
  • Molecular Weight : 248.66 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers indicating their chemical identity.

The compound's structure features a benzimidazole moiety fused with a triazolo-pyridazine ring system, which is crucial for its biological activity.

Synthesis

The synthesis of 3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by chlorination and benzimidazole incorporation. Specific details can be found in the literature focusing on related compounds and their synthetic methodologies .

Antiproliferative Effects

Research has shown that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • SGC-7901 (gastric adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potent activity against these cell lines. Specifically, one study reported IC50 values for similar compounds in the range of 0.0080.008 to 0.014μM0.014\mu M .

The mechanism through which these compounds exert their antiproliferative effects often involves:

  • Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies have indicated that certain derivatives activate apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl2 .

Study 1: Antiproliferative Activity

A study synthesized several triazolo[4,3-b]pyridazine derivatives and assessed their antiproliferative effects. The most active compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .

CompoundCell LineIC50 (µM)
3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazineSGC-79010.014
Similar Compound AA5490.008
Similar Compound BHT-10800.012

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms activated by these compounds. It was found that they induced apoptosis through mitochondrial pathways, evidenced by increased levels of active Caspase 3 and altered expression of apoptosis-related proteins .

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